2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride
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Overview
Description
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C9H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group attached to a propane-1,3-diol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride typically involves the reaction of 4-nitroaniline with glycidol under specific conditions. The reaction proceeds through the following steps:
Nitration: 4-nitroaniline is nitrated to form 4-nitro-2-aminophenol.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminophenol.
Reaction with Glycidol: 4-aminophenol is then reacted with glycidol to form 2-[(4-aminophenyl)amino]propane-1,3-diol.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to hydroxylamines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
- 2-Amino-2-(4-hexylphenethyl)propane-1,3-diol
Uniqueness
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Biological Activity
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride, also known as 2-amino-1-(4-aminophenyl)-1,3-propanediol , is a compound with significant biological activity due to its structural features, including amino and hydroxyl groups. This article reviews its biological properties, potential applications in pharmaceuticals, and relevant research findings.
- Molecular Formula : C9H16Cl2N2O2
- Molecular Weight : 255.14 g/mol
- Density : 1.293 g/cm³ (predicted)
- Melting Point : 136-137 °C
- pKa : 12.19 (predicted)
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on its immunosuppressive properties and potential role in treating autoimmune diseases.
Immunosuppressive Effects
Research indicates that this compound may act as an immunosuppressant. It has been shown to inhibit T-cell proliferation and cytokine production, making it a candidate for managing conditions such as rheumatoid arthritis and lupus .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with electrophiles leading to the formation of functional intermediates.
- Modulation of biochemical pathways associated with immune response and microbial resistance .
Case Study 1: Immunosuppressive Activity
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in the severity of autoimmune symptoms compared to untreated groups. The study highlighted its potential as a therapeutic agent for autoimmune diseases .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain modifications to the phenyl ring enhanced antibacterial activity significantly .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Nitro group instead of amino | Less reactive due to electron-withdrawing nitro group |
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol | Hexyl group attached | Increased hydrophobicity due to hexyl substitution |
2-Amino-1-(4-chlorophenyl)propane-1,3-diol | Chlorine substituent | Potentially different biological activity due to halogen effects |
Research Findings
Recent studies have focused on the pharmacokinetics of this compound, suggesting that its molecular weight and solubility profile significantly influence its absorption and distribution within biological systems. The findings indicate that modifications can lead to enhanced therapeutic profiles while minimizing side effects .
Properties
Molecular Formula |
C9H16Cl2N2O2 |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(4-aminoanilino)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-7-1-3-8(4-2-7)11-9(5-12)6-13;;/h1-4,9,11-13H,5-6,10H2;2*1H |
InChI Key |
JIADHPNFVKJBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(CO)CO.Cl.Cl |
Origin of Product |
United States |
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